3-(morpholin-2-yl)propanoic acid hydrochloride
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Overview
Description
3-(morpholin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of propanoic acid where the hydrogen atom at the second position is replaced by a morpholine ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-2-yl)propanoic acid hydrochloride typically involves the reaction of morpholine with acrylonitrile followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid are used during the final step to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification: Techniques such as crystallization or recrystallization are used to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, or water.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
3-(morpholin-2-yl)propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(morpholin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pathways involved often include:
Enzyme inhibition: By binding to the active site of enzymes.
Receptor binding: By interacting with receptor sites on cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(morpholin-4-yl)propanoic acid hydrochloride
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
3-(morpholin-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.
Properties
CAS No. |
1571216-45-9 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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